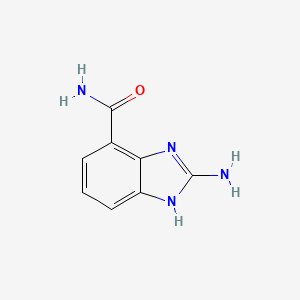

2-Amino-1H-benzimidazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-1H-benzimidazole-4-carboxamide is a useful research compound. Its molecular formula is C8H8N4O and its molecular weight is 176.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Case Studies

A notable study involved the synthesis of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide, which exhibited significant PARP inhibitory activity and was evaluated through quantitative structure–activity relationship (QSAR) modeling. This compound showed promising results against various cancer cell lines .

| Compound | Target | IC50 (nM) | Cancer Type |

|---|---|---|---|

| 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide | PARP1 | 2.6 | Breast Cancer |

| Compound 8g | Topo II | 10 | Lymphoma |

| Compound 4f | Cytotoxicity | <10 | Multiple cancers |

Anti-inflammatory Properties

Research has indicated that benzimidazole derivatives exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. For example, compounds derived from 2-amino-benzimidazoles have shown significant COX-2 inhibition compared to standard anti-inflammatory drugs like diclofenac .

| Compound | COX Inhibition IC50 (µM) | Effect |

|---|---|---|

| Compound 136 | 0.0370 (COX-2) | Significant reduction in edema |

| Compound 152 | 8–13.7 (COX-2) | Promising anti-inflammatory effect |

Antimicrobial Activity

Benzimidazole derivatives also demonstrate antimicrobial properties against various pathogens. Their ability to disrupt microbial cell functions makes them suitable candidates for developing new antibiotics.

Análisis De Reacciones Químicas

Acylation Reactions

The exocyclic amino group undergoes acylation with carboxylic acids or acid chlorides, forming N-acyl derivatives. Reaction conditions significantly influence regioselectivity and yield:

-

Aliphatic carboxylic acids (e.g., acetic, butyric) at elevated temperatures (117–163°C) produce 2-acetamidobenzimidazoles in high yields (61–98%) . Steric hindrance from bulky alkyl groups reduces yields (e.g., butyric acid: 61.2% vs. acetic acid: 98%) .

-

Aromatic carboxylic acids (e.g., benzoic acid) in polar aprotic solvents (DMF) at 153°C yield mixed products:

Mechanism :

-

Nucleophilic attack by the carboxylic acid on the carbamate intermediate.

-

Formation of a carbamic acid intermediate, followed by decarboxylation to 2-aminobenzimidazole.

Reactions Involving the Carboxamide Group

The 4-carboxamide moiety participates in coupling and cyclization reactions:

-

HBTU-mediated coupling : Facilitates amide bond formation with amines or heterocycles. For example, reactions with 2-hydroxybenzylidene imines yield regioselective 1H-imidazole-4-carboxamides via phenol-assisted hydrogen shifts .

-

Hydrolysis : Under acidic or basic conditions, the carboxamide can hydrolyze to 1H-benzimidazole-4-carboxylic acid, though this is less common due to steric protection by the adjacent amino group .

Key Example :

Reaction with 2-chloropyrimidine-4-carboxylic acid in DMF using HBTU produces pyrimidine-linked benzimidazole carboxamides, critical in PARP inhibitor synthesis .

Salt Formation

2-Amino-1H-benzimidazole-4-carboxamide forms salts with carboxylic acids under mild conditions:

-

Benzoic acid salt : Crystallizes as 2-amino-1H-benzo[d]imidazole-3-yl benzoate, confirmed by X-ray diffraction .

-

Reactivity : Salt formation competes with acylation in reactions with aromatic acids, reducing acylated product yields .

Thermal Decomposition

Prolonged heating (>140°C) induces acyl group migration from N1 to the amino group (position 2), as observed in mass spectrometry studies . This rearrangement complicates product isolation in high-temperature reactions.

Table 1: Representative Reactions and Yields

Mechanistic Insights

-

Regioselectivity : The 2-hydroxyaryl group directs reaction pathways via hydrogen-bonding interactions, favoring five-membered imidazole ring formation over six-membered diaza-Cope rearrangements .

-

Steric Effects : Bulky substituents at the ortho position of aromatic acids hinder acylation, promoting salt formation instead .

Propiedades

Número CAS |

636574-52-2 |

|---|---|

Fórmula molecular |

C8H8N4O |

Peso molecular |

176.18 g/mol |

Nombre IUPAC |

2-amino-1H-benzimidazole-4-carboxamide |

InChI |

InChI=1S/C8H8N4O/c9-7(13)4-2-1-3-5-6(4)12-8(10)11-5/h1-3H,(H2,9,13)(H3,10,11,12) |

Clave InChI |

HGRZYANAPGNDGS-UHFFFAOYSA-N |

SMILES |

C1=CC(=C2C(=C1)NC(=N2)N)C(=O)N |

SMILES canónico |

C1=CC(=C2C(=C1)NC(=N2)N)C(=O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.